- Synthesis and Characterization of Secondary Nitrosamines from Secondary Amines Using Sodium Nitrite and p-Toluenesulfonic Acid, Chemistry - An Asian Journal, 2015, 10(3), 674-678

Cas no 924-16-3 (N-Nitrosodibutylamine)

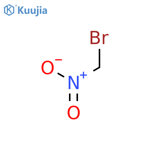

N-Nitrosodibutylamine structure

商品名:N-Nitrosodibutylamine

N-Nitrosodibutylamine 化学的及び物理的性質

名前と識別子

-

- 1-Butanamine,N-butyl-N-nitroso-

- N-Nitrosodibutylamine

- Additional VOC’s by Method 8260B

- Method 8270B - Nitrosamines Mix

- N,N-dibutylnitrous amide

- N-NITROSO-DI-N- BUTYLAMINE

- N-Nitroso-di-n-butyl

- N-Nitrosodi-n-butylamine

- N-Nitrosodi-n-butylamine solution

- 7-Nitro-1H-indazole

- N-Dibutylnitrosamine

- NDBA

- NSC 6830

- Nitrosodibutylamine

- Dibutylamine, N-nitroso- (6CI, 7CI, 8CI)

- N-Butyl-N-nitroso-1-butanamine (ACI)

- Di-n-butylnitrosamine

- Dibutylnitrosamine

- N,N-Di-n-butylnitrosamine

- N,N-Dibutylnitrosamine

- N-Nitroso-N-di-n-butylamine

- N-Nitroso-di-n-butylamine

- NNitrosodinbutylamine

- Butylamine, N-nitrosodi-

- AKOS015902563

- HSDB 5107

- BRN 1760378

- N-NITROSODI-N-BUTYLAMINE [IARC]

- Dinbutylnitrosamine

- MS-22887

- N-Di-N-butylnitrosamine

- NCGC00248027-01

- Dinbutylnitrosamin

- N-Nitroso-di-n-butylamine 10 microg/mL in Methanol

- CHEMBL354920

- Butylamine, Nnitrosodi

- 4-04-00-03389 (Beilstein Handbook Reference)

- NSC6830

- dibutylamine, N-nitroso

- CHEBI:82356

- EINECS 213-101-1

- NS00000642

- CS-0128596

- NNitrosodibutylamine

- butylamine, N-nitrosodi

- N,N-DIBUTYLNITROSOAMINE [HSDB]

- Di-n-butylnitrosamin [German]

- N,N-Dibutylnitrosoamine

- HY-131113

- N-Nitroso-di-n-butylamine 1000 microg/mL in Methanol

- 1-Butanamine, N-butyl-N-nitroso-

- N-Butyl-N-nitroso-1-butanamine

- Tox21_202334

- N,NDinbutylnitrosamine

- UNII-8K8942WN31

- NButylNnitroso1butamine

- RCRA waste number U172

- WLN: ONN4&4

- RCRA waste no. U172

- CAS-924-16-3

- 924-16-3

- NCGC00259883-01

- 1Butanamine, NbutylNnitroso

- N-Nitroso-N-di-n-butylamine 0.1 mg/ml in Methanol

- 8K8942WN31

- NSC-6830

- Z1255485634

- DTXSID2021026

- EN300-7475958

- N-NITROSODI-N-BUTYLAMINE (IARC)

- NButylNnitroso1butaneamine

- N-Nitrosodi-n-butylamine, analytical standard

- N-Butyl-N-nitroso-1-butamine

- N-Nitrosodi-(n-butyl)amine

- N-Nitroso-N-di-n-butylamine 1.0 mg/ml in Methanol

- N,NDibutylnitrosoamine

- N-di-n-Butylnitrosoamine

- D91692

- SCHEMBL606730

- NCGC00248027-02

- Q22138402

- DB-057301

- 1,1-Dibutyl-2-oxohydrazine #

- Tox21_300425

- DTXCID101026

- NCGC00254330-01

- Nitrosodi-N-butylamine

- N0375

- Dibutylnitrosoamine

- N-NITROSODIBUTYLAMINE [USP-RS]

- dibutyl(nitroso)amine

- CCRIS 217

- Dibutylamine, N-nitroso-

- N-Butyl-N-nitroso-1-butaneamine

- N-butyl-N-nitrosobutan-1-amine

- Di-N-butylnitrosamin

- DBNA

- Di-N-butylnitrosoamine

- C19277

- dibutyl-nitroso-amine

- n-butyl-n-nitrosobutanamine

- N-NITROSODIBUTYLAMINE (USP-RS)

-

- MDL: MFCD00013892

- インチ: 1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3

- InChIKey: YGJHZCLPZAZIHH-UHFFFAOYSA-N

- ほほえんだ: O=NN(CCCC)CCCC

計算された属性

- せいみつぶんしりょう: 158.14200

- どういたいしつりょう: 158.142

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 7

- 複雑さ: 88.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 32.7A^2

じっけんとくせい

- 密度みつど: 0.9 g/mL(lit.)

- ゆうかいてん: <25 ºC

- ふってん: 237°C(lit.)

- フラッシュポイント: 105.3±18.7 ºC,

- 屈折率: 1.4485 (589.3 nm 20 ºC)

- PSA: 32.67000

- LogP: 2.57000

- 濃度: 2000 μg/mL in methylene chloride

N-Nitrosodibutylamine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302-H351

- 警告文: P281

- 危険物輸送番号:UN 2810

- WGKドイツ:2

- 危険カテゴリコード: 22-40

- セキュリティの説明: 45-36/37-24/25-23-53

- RTECS番号:EJ4025000

-

危険物標識:

- セキュリティ用語:6.1(b)

- 包装等級:III

- 包装グループ:III

- リスク用語:R22

- ちょぞうじょうけん:room temp

- 危険レベル:6.1(b)

N-Nitrosodibutylamine 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

N-Nitrosodibutylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | DRE-C15602500-100mg |

N-Nitroso-di-n-butylamine |

924-16-3 | 100mg |

¥ 2655 | 2022-04-26 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031448-100mg |

N-Nitrosodibutylamine |

924-16-3 | 100mg |

¥874 | 2023-09-07 | ||

| Enamine | EN300-7475958-2.5g |

dibutyl(nitroso)amine |

924-16-3 | 95.0% | 2.5g |

$193.0 | 2025-03-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-212246-10mg |

N-Nitroso-di-n-butylamine, |

924-16-3 | 10mg |

¥1053.00 | 2023-09-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N814995-25ml |

N-Nitrosodibutylamine |

924-16-3 | 95% | 25ml |

¥1,816.00 | 2022-01-11 | |

| BAI LING WEI Technology Co., Ltd. | APP-9-147-20X-1mL |

N-Nitrosodi-n-butylamine,2.0 mg/mL in Dichloromethane |

924-16-3 | 2.0 mg/mL in Dichloromethane | 1mL |

¥ 463 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 48320-U |

N-Nitrosodibutylamine |

924-16-3 | certified reference material, 2000 μg/mL in methylene chloride | 1ML |

552.51 | 2021-05-13 | |

| Enamine | EN300-7475958-10.0g |

dibutyl(nitroso)amine |

924-16-3 | 95.0% | 10.0g |

$555.0 | 2025-03-21 | |

| Enamine | EN300-7475958-100mg |

dibutyl(nitroso)amine |

924-16-3 | 95.0% | 100mg |

$28.0 | 2022-02-28 | |

| TRC | N525535-100mg |

N-Nitroso-di-n-butylamine |

924-16-3 | 100mg |

$ 215.00 | 2023-09-06 |

N-Nitrosodibutylamine 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; rt; 1 - 12 h, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , 1H-Imidazolium, 1-methyl-3-[4-(nitrooxy)butyl]-, chloride (1:1) Solvents: Water ; 0 °C; 60 min, rt

リファレンス

- Ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride as a new reagent for the efficient N-nitrosation of secondary amines under mild conditions, Monatshefte fuer Chemie, 2012, 143(3), 467-470

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Potassium nitrite Solvents: Dichloromethane ; 4 h, rt

リファレンス

- The Use of Potassium/Sodium Nitrite as a Nitrosating Agent in the Electrooxidative N-Nitrosation of Secondary Amines, European Journal of Organic Chemistry, 2021, 2021(22), 3289-3293

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; 2 h, rt

リファレンス

- A versatile new reagent for nitrosation under mild conditions, ChemRxiv, 2021, 1, 1-6

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; rt

リファレンス

- Preparation of 2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives as nitrosation reagents for nitrosation of amines, alcohols, and thiols, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; 4 min, rt

リファレンス

- N-Nitrosation of secondary amines using p-TSA-NaNO2 as a novel nitrosating agent under mild conditions, Synthetic Communications, 2010, 40(5), 654-660

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Acetic anhydride , Sodium nitrite Solvents: Dichloromethane ; 1.5 h, rt

リファレンス

- A simple and efficient method for the N-nitrosation of secondary amines with NaNO2-Ac2O under mild conditions, Journal of Chemical Research, 2003, (10), 626-627

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Nitromethane , tert-Butyl hydroperoxide Catalysts: Potassium iodide Solvents: Nitromethane , Water ; 6 h, 80 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

リファレンス

- Iodide-Catalyzed Synthesis of N-Nitrosamines via C-N Cleavage of Nitromethane, Journal of Organic Chemistry, 2013, 78(22), 11366-11372

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium iodide , Potassium selenocyanate Solvents: Water ; 12 h, 80 °C

リファレンス

- Catalytic Aerobic N-Nitrosation by Secondary Nitroalkanes in Water: A Tandem Diazotization of Aryl Amines and Azo Coupling, Organic Letters, 2023, 25(2), 449-453

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: 2-Nitropropane , Oxygen Catalysts: 4-(4-Fluorophenyl)-1,2-naphthalenedione ; 12 h, 80 °C

リファレンス

- Substrate Promiscuity of ortho-Naphthoquinone Catalyst: Catalytic Aerobic Amine Oxidation Protocols to Deaminative Cross-Coupling and N-Nitrosation, ACS Catalysis, 2019, 9(10), 9216-9221

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium perchlorate , Sodium nitrite Solvents: Acetonitrile , Water

リファレンス

- N-Nitrosation of secondary amines effected by electrochemical oxidation of nitrite ion in weakly basic media, Chemical & Pharmaceutical Bulletin, 1988, 36(1), 459-61

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , 1-Butyl-3-methylimidazolium nitrate Solvents: Water ; 5 °C; 30 min, 5 - 25 °C

リファレンス

- 1-butyl-3-methylimidazolium nitrite as a reagent for the efficient N-nitrosation of secondary amines, Journal of the Iranian Chemical Society, 2011, 8(3), 857-861

ごうせいかいろ 13

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Sodium nitrite Solvents: Acetonitrile , Water ; 4 h

リファレンス

- Flow Electrochemistry for the N-Nitrosation of Secondary Amines, Chemistry - A European Journal, 2023, 29(32),

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; 2 h, rt

リファレンス

- Versatile New Reagent for Nitrosation under Mild Conditions, Organic Letters, 2021, 23(9), 3253-3258

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: tert-Butyl nitrite ; 8 h, 45 °C

リファレンス

- An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite, Green Chemistry, 2016, 18(8), 2323-2330

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Formaldehyde , Fuming nitric acid ; 0 °C; 0 °C → 25 °C; 1 h, 25 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

リファレンス

- A combined experimental and DFT mechanistic study for the unexpected nitrosolysis of N-hydroxymethyldialkylamines in fuming nitric acid, RSC Advances, 2018, 8(34), 19310-19316

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Carbon tetrachloride ; reflux

リファレンス

- Dinitrogen tetroxide-impregnated charcoal (N2O4/Charcoal). Selective nitrosation of amines, amides, ureas, and thiols, Synthetic Communications, 2005, 35(11), 1517-1526

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Poly(vinylpyrrolidone) (cross-linked, oxidized, reaction products with N2O4) Solvents: Dichloromethane ; 2 min, rt

リファレンス

- Selective N-nitrosation of amines, N-alkylamides, and N-alkylureas by N2O4 supported on cross-linked polyvinylpyrrolidone (PVP-N2O4), Synthesis, 2003, (10), 1591-1597

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: 1,4-Dinitro-1H-pyrazole Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 16 h, 80 °C

リファレンス

- Preparation of N-NO compounds, China, , ,

N-Nitrosodibutylamine Raw materials

N-Nitrosodibutylamine Preparation Products

N-Nitrosodibutylamine 関連文献

-

Arnaud Djintchui Ngongang,Sung Vo Duy,Sébastien Sauvé Anal. Methods 2015 7 5748

-

Wenbiao Jin,Jin Zhou,Baiyang Chen,Xiaoshan Zhu,Chongwei Cui J. Environ. Monit. 2012 14 2990

-

Lorenza Schettino,Juan L. Benedé,Alberto Chisvert RSC Adv. 2023 13 2963

-

Maria José Farré,Sara Insa,Aaron Lamb,Cristian Cojocariu,Wolfgang Gernjak Environ. Sci.: Water Res. Technol. 2020 6 210

-

Xiaofang Zeng,Weidong Bai,Yanping Xian,Hao Dong,Donghui Luo Anal. Methods 2016 8 5248

-

Jieyu Wu,Rongfa Guan,Haizhi Huang,Zhenfeng Liu,Haitao Shen,Qile Xia Food Funct. 2019 10 625

-

7. Source characterization and removal of N-nitrosamine precursors during activated sludge treatmentXiaolu Zhang,Daekyun Kim,David L. Freedman,Tanju Karanfil Environ. Sci.: Water Res. Technol. 2020 6 2432

-

Haruka Takeuchi,Hiroaki Tanaka,Long D. Nghiem,Takahiro Fujioka Environ. Sci.: Water Res. Technol. 2018 4 493

-

T. G. Alliston,G. B. Cox,R. S. Kirk Analyst 1972 97 915

-

Yu Zhang,Po Zou,Yingbin Han,Yongliang Geng,Jun Luo,Baojing Zhou RSC Adv. 2018 8 19310

関連分類

- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Organic N-nitroso compounds

- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Organic nitroso compounds Organic N-nitroso compounds

- Pesticide Chemicals Pesticide Active Ingredients Standard Substances

- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides

924-16-3 (N-Nitrosodibutylamine) 関連製品

- 621-64-7(N-Nitrosodipropylamine)

- 25413-61-0(N-Ethyl-N-nitroso-1-propanamine)

- 4549-44-4(N-Nitroso-N-ethylbutylamine)

- 20917-49-1(N-Nitrosoheptamethyleneimine)

- 13256-06-9(N,N-Diamylnitrosamine)

- 100-75-4(N-Nitrosopiperidine)

- 13256-07-0(N-Amyl-N-methylnitrosamine)

- 7068-83-9(N-Butyl-N-methylnitrosamine)

- 6949-28-6(N-Nitroso-di-N-hexylamine)

- 1935332-24-3(2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:924-16-3)N-Nitrosodibutylamine

清らかである:99%

はかる:25ml

価格 ($):263.0